Cancer/testis antigen 1 (121-130)
Description
Significance of Cancer/Testis Antigens in Tumor Immunology Research
Cancer/testis antigens are a class of tumor-associated antigens characterized by their expression in normal adult tissues being largely restricted to the testis and placenta, and their aberrant expression in various types of malignant tumors. oncotarget.comtandfonline.comcancerindex.org This restricted expression pattern is a key feature that makes them highly attractive targets for cancer immunotherapy. oncotarget.comnih.gov Since the immune system does not typically encounter these antigens, they are recognized as foreign when expressed on cancer cells, capable of eliciting both humoral (antibody-based) and cellular (T-cell mediated) immune responses. oncotarget.comnih.govnih.gov
The significance of CTAs in tumor immunology research lies in their potential to serve as highly specific targets for various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies. oncotarget.comnih.gov Research has shown that some CTAs may also play a role in oncogenesis, contributing to tumor growth, survival, and metastasis. oncotarget.com This dual role as both an immunogenic target and a potential driver of malignancy further underscores their importance in the development of novel cancer treatments. oncotarget.com
Expression of Representative Cancer/Testis Antigens in Various Cancers
| Cancer Type | NY-ESO-1 | MAGE-A1 | CT7 |
| Myxoid and round cell liposarcoma | 89-100% | - | - |
| Neuroblastoma | 82% | - | - |
| Synovial sarcoma | 80% | - | - |
| Melanoma | 46% | - | - |
| Epithelial ovarian cancer | 43% | - | - |
| Lung Cancer | Present | - | - |
| Esophageal Cancer | Present | - | - |
| Liver Cancer | Present | - | - |
| Gastric Cancer | Present | - | - |
| Bladder Cancer | Present | - | - |
| Data sourced from various studies and may represent approximate frequencies. esbe.com |
Overview of NY-ESO-1 (CTAG1B) as a Highly Immunogenic Model Antigen
NY-ESO-1, encoded by the CTAG1B gene on the X chromosome, is one of the most immunogenic cancer/testis antigens identified to date. cancerindex.orgnih.govesbe.com It is a protein with a molecular weight of approximately 18 kDa. esbe.com Its expression in normal tissues is confined to spermatogonia and primary spermatocytes in the testis and has been observed in the developing fetal testis and ovaries. esbe.com
The high immunogenicity of NY-ESO-1 is evidenced by the spontaneous induction of both antibody and T-cell responses in a significant proportion of patients with tumors expressing this antigen. nih.govresearchgate.net This robust immune response makes NY-ESO-1 an excellent model antigen for studying the principles of tumor immunology and for developing and testing new immunotherapeutic approaches. researchgate.net Its expression has been detected in a wide range of cancers, including melanoma, sarcoma, lung cancer, and bladder cancer, making it a broadly applicable target. esbe.comnews-medical.net
Identification and Research Rationale of the NY-ESO-1 (121-130) Peptide Epitope
The immune system, particularly T-cells, does not recognize whole protein antigens directly. Instead, it recognizes small fragments of these proteins, known as epitopes, which are presented on the surface of cells by Major Histocompatibility Complex (MHC) molecules. MHC class I molecules typically present peptides derived from intracellular proteins to CD8+ cytotoxic T-lymphocytes, while MHC class II molecules present peptides from extracellular or intracellular proteins to CD4+ helper T-cells. youtube.com
The identification of specific peptide epitopes from tumor antigens like NY-ESO-1 is crucial for the development of targeted immunotherapies. The NY-ESO-1 (121-130) peptide is a defined CD4+ T-cell epitope. tandfonline.com Research has focused on identifying such epitopes to understand how the immune system recognizes and responds to NY-ESO-1-expressing tumors. The rationale for studying the NY-ESO-1 (121-130) epitope is based on the critical role of CD4+ T-cells in orchestrating a comprehensive anti-tumor immune response. CD4+ helper T-cells can enhance the function of CD8+ cytotoxic T-cells, promote the production of tumor-targeting antibodies by B-cells, and directly exert anti-tumor effects. nih.gov
Studies have investigated the recognition of various NY-ESO-1 peptides by CD4+ T-cells. For instance, research has explored the response to overlapping 18-mer peptides derived from NY-ESO-1 to identify epitopes presented by different HLA class II alleles. wikigenes.org One study identified the NY-ESO-1 124-134 peptide as being recognized by CD4+ T-cells when bound to the HLA-DRB1*0803 molecule. okayama-u.ac.jp Another study noted immune responses to a pool of peptides that included the NY-ESO-1 (121-130) epitope in melanoma patients. tandfonline.com The characterization of such epitopes, including NY-ESO-1 (121-130), is fundamental for designing peptide-based vaccines and for engineering T-cell receptors for adoptive cell therapies aimed at specifically targeting and eliminating cancer cells.
Properties
sequence |
VLLKEFTVSG |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (121-130); NY-ESO-1 (121-130) |
Origin of Product |
United States |
Molecular Biology and Cellular Context of Ny Eso 1 Ctag1b Expression
Genomic Organization and Transcriptional Regulation of CTAG1B
The gene encoding NY-ESO-1, CTAG1B, is located on the most distal portion of the long arm of the X chromosome, specifically at the Xq28 locus. nih.gov This region of the X chromosome is known to harbor a number of genes related to cancer-testis antigens. nih.gov The genomic structure of CTAG1B consists of three exons that span over eight kilobases. nih.gov The gene encodes a protein of 180 amino acids with a molecular weight of approximately 18 kDa. nih.govfrontiersin.org
The regulation of CTAG1B expression is complex and not yet fully elucidated. However, several transcription factors are predicted to bind to the promoter region of the CTAG1B gene, suggesting their role in its transcriptional control. These include Activating Transcription Factor 6 (ATF6), BTB and CNC Homology 1 (Bach1), CCAAT/enhancer-binding protein alpha (C/EBPalpha), Cut-like homeobox 1 (CUTL1), Ecotropic virus integration site-1 (Evi-1), Forkhead box J2 (FOXJ2), Heat shock factor 2 (HSF2), Macrophage migration inhibitory factor-1 (MIF-1), and RAR-related orphan receptor alpha 2 (RORalpha2). Furthermore, the NY-ESO-1 protein itself contains a Pcc1p transcription factor domain, hinting at a potential role in regulating the cell cycle. nih.govsebhau.edu.ly In some cancers, such as synovial sarcoma, the expression of NY-ESO-1 may be linked to specific chromosomal translocations and aberrant epigenetic modifications.
Post-Translational Processing of NY-ESO-1 and Generation of the 121-130 Peptide
The generation of specific peptide fragments from the full-length NY-ESO-1 protein is a critical step for its recognition by the immune system. The process by which the 121-130 peptide is generated for presentation by Major Histocompatibility Complex (MHC) class II molecules involves intracellular proteolytic pathways.
Endosomal/Lysosomal Proteolytic Pathways for MHC Class II Presentation
For exogenous antigens or endogenous proteins destined for MHC class II presentation, the primary site of processing is the endosomal-lysosomal pathway. This network of intracellular vesicles is characterized by an increasingly acidic environment and a host of degradative enzymes. nih.govnih.gov Full-length NY-ESO-1 protein can be taken up by antigen-presenting cells (APCs), such as dendritic cells, and trafficked into this pathway. The acidic pH of the endosomes and lysosomes is crucial for the optimal activity of the proteases that break down the protein into smaller peptide fragments. nih.gov These fragments, including the one spanning amino acids 121-130, can then be loaded onto MHC class II molecules for presentation to CD4+ T helper cells. researchgate.net
Enzymatic Mechanisms Contributing to NY-ESO-1 (121-130) Generation
The precise enzymatic machinery responsible for cleaving the full-length NY-ESO-1 protein to generate the 121-130 peptide has been investigated. Studies using protease inhibitors have demonstrated that the processing of NY-ESO-1 for effective presentation to CD4+ T cells is dependent on the activity of cysteine and aspartic proteases. nih.govnih.gov These classes of enzymes are abundant in the endosomal and lysosomal compartments.
While the exact proteases have not been definitively identified for this specific cleavage, the family of cathepsins are strong candidates. Cathepsins are a major group of lysosomal proteases that play a central role in antigen processing. For instance, Cathepsin S , a cysteine protease, is known to be essential for the final processing of the invariant chain, a crucial step that allows antigenic peptides to bind to MHC class II molecules. nih.govnih.govCathepsin E , an aspartic protease, has also been shown to be involved in the generation of antigenic epitopes from other proteins within the endosomal pathway. It is highly probable that a concerted action of these or other related endo/lysosomal proteases is responsible for the proteolytic processing of NY-ESO-1 that results in the generation of the 121-130 peptide epitope. nih.govresearchgate.net
Antigen Processing and Major Histocompatibility Complex Class Ii Presentation of Ny Eso 1 121 130
Invariant Chain Association and Proteolytic Cleavage
The journey of the NY-ESO-1 (121-130) peptide to the cell surface for presentation begins with the processing of the full-length NY-ESO-1 protein. As an endogenous antigen, its entry into the MHC class II pathway involves several key steps. Initially, newly synthesized MHC class II molecules in the endoplasmic reticulum associate with the invariant chain (Ii). This association is crucial as it prevents the premature binding of endogenous peptides within the endoplasmic reticulum and guides the MHC class II-Ii complex to the endocytic pathway. nih.govembopress.org
Within the endosomal and lysosomal compartments, the NY-ESO-1 protein is subjected to proteolytic degradation by resident proteases. Studies have indicated that the processing of the NY-ESO-1 protein for effective presentation to CD4+ T cells is dependent on proteases such as cysteine and aspartic proteases and requires a low pH environment. embopress.org While the precise cleavage sites that generate the exact NY-ESO-1 (121-130) fragment have not been definitively identified, it is understood that a series of proteolytic events progressively trim the full-length protein into smaller peptide fragments. During this process, the invariant chain is also cleaved, leaving a small fragment called the class II-associated invariant chain peptide (CLIP) in the peptide-binding groove of the MHC class II molecule. frontiersin.org The subsequent removal of CLIP is a prerequisite for the binding of antigenic peptides like NY-ESO-1 (121-130).
HLA-DM and HLA-DO Regulation of Peptide Loading onto MHC Class II Molecules
The loading of the NY-ESO-1 (121-130) peptide onto MHC class II molecules is a highly regulated process orchestrated by the non-classical MHC molecules, HLA-DM and HLA-DO. HLA-DM functions as a peptide editor, catalyzing the release of the CLIP fragment from the peptide-binding groove of MHC class II molecules. frontiersin.orgnih.gov This action stabilizes the empty MHC class II molecule in a receptive state, allowing for the binding of high-affinity peptides like those derived from NY-ESO-1. nih.gov By facilitating the exchange of weakly bound peptides for those with higher affinity, HLA-DM plays a crucial role in shaping the repertoire of peptides presented to CD4+ T cells, favoring the presentation of immunodominant epitopes. frontiersin.org
HLA-DO, which is primarily expressed in B cells, thymic epithelial cells, and some dendritic cells, acts as a modulator of HLA-DM activity. nih.gov HLA-DO forms a stable complex with HLA-DM, thereby inhibiting its peptide exchange function. frontiersin.org This regulation by HLA-DO can influence the diversity of the presented peptide repertoire. By opposing HLA-DM, HLA-DO may allow for the presentation of a broader array of peptides, including those with lower binding affinities. The balance between HLA-DM and HLA-DO activity within the antigen-presenting cell ultimately fine-tunes the selection and loading of peptides such as NY-ESO-1 (121-130) onto MHC class II molecules. nih.gov
Specificity and Affinity of NY-ESO-1 (121-130) Binding to MHC Class II Alleles (e.g., HLA-DR4, HLA-DRB10803, HLA-DRB10901)
The NY-ESO-1 (121-130) peptide, and the broader region in which it resides, has been shown to bind to several MHC class II alleles, indicating its potential to elicit CD4+ T cell responses in a diverse patient population.
HLA-DR4 (DRB10401): The NY-ESO-1 region encompassing amino acids 119-143, which includes the 121-130 sequence, has been identified as containing epitopes restricted by HLA-DRB10401. researchgate.net Studies have demonstrated that peptides within this region can be recognized by CD4+ T cells in the context of HLA-DR4. nih.gov Peptide titration experiments have shown that T cell recognition is concentration-dependent, with higher concentrations leading to greater T cell activity. nih.gov
HLA-DRB10803: Research has identified the NY-ESO-1 124-134 peptide as a minimal epitope restricted by HLA-DRB10803. researchgate.netcapes.gov.br This peptide is naturally processed and presented by antigen-presenting cells. capes.gov.br
HLA-DRB10901: The shorter peptide 122-138, which overlaps with the 121-130 region, has been shown to bind to HLA-DRB10901, an allele common in the Japanese population. okayama-u.ac.jp
The ability of the NY-ESO-1 (121-130) region to bind to multiple HLA-DR alleles highlights its promiscuous nature and its importance as a target for cancer immunotherapy.
Table 1: Binding of NY-ESO-1 Peptides to MHC Class II Alleles
| Peptide Region | MHC Class II Allele | Binding/Recognition |
|---|---|---|
| 119-143 | HLA-DRB10401 (HLA-DR4) | Recognized by CD4+ T cells |
| 124-134 | HLA-DRB10803 | Minimal epitope for CD4+ T cell recognition |
This table summarizes the binding and recognition of NY-ESO-1 peptide regions that include or are in close proximity to the 121-130 sequence.
Stability and Cell Surface Expression of the NY-ESO-1 (121-130)/MHC Class II Complex
The stability of the peptide-MHC class II complex is a critical factor determining the magnitude and duration of the T cell response. Only stable pMHC-II complexes persist on the cell surface long enough to effectively engage with T cell receptors. googleapis.com The release of weakly bound peptides is catalyzed by HLA-DM, ensuring that primarily high-affinity, stable complexes are presented. googleapis.com
Role of Antigen Presenting Cells (APCs) in Presenting NY-ESO-1 (121-130)
Professional antigen-presenting cells (APCs), including dendritic cells (DCs), macrophages, and B cells, are responsible for processing and presenting antigens to CD4+ T cells. frontiersin.orgnih.gov
Dendritic Cells (DCs): Dendritic cells are considered the most potent APCs for initiating primary T cell responses. nih.gov They are highly efficient at capturing, processing, and presenting antigens. Immature DCs can capture the NY-ESO-1 protein, and upon maturation, they migrate to lymph nodes to present the processed peptides, including the 121-130 epitope, to naive CD4+ T cells. mdpi.com The presentation of NY-ESO-1 by DCs is a key step in the induction of an integrated anti-tumor immune response, involving both CD4+ and CD8+ T cells. nih.gov
B Cells: B cells can also function as effective APCs, particularly in the context of a humoral immune response. B cells expressing NY-ESO-1-specific B cell receptors can efficiently internalize the antigen, process it, and present peptides to CD4+ T cells. nih.gov Studies have shown that EBV-transformed B cells can present NY-ESO-1 peptides to CD4+ T cells. capes.gov.br
Macrophages: While macrophages are phagocytic and can process and present antigens, their primary role in the tumor microenvironment can be complex, sometimes contributing to immune suppression. frontiersin.org However, under appropriate activation conditions, they can also contribute to the presentation of tumor antigens.
The coordinated action of these different APC populations ensures the robust presentation of the NY-ESO-1 (121-130) epitope, leading to the activation and expansion of specific CD4+ T helper cells, which are crucial for orchestrating a comprehensive anti-tumor immune attack.
Table 2: Compound Names
| Compound Name |
|---|
| Cancer/testis antigen 1 (121-130) |
| NY-ESO-1 (121-130) |
| Invariant chain (Ii) |
| Class II-associated invariant chain peptide (CLIP) |
| HLA-DM |
| HLA-DO |
| HLA-DR4 |
| HLA-DRB10803 |
Cd4+ T Cell Recognition and Functional Responses to Ny Eso 1 121 130
Characterization of NY-ESO-1 (121-130)-Specific T-Cell Receptors (TCRs)
The adaptive immune system's ability to recognize and eliminate cancerous cells often hinges on the precise interaction between T-cell receptors (TCRs) and tumor-associated antigens presented by major histocompatibility complex (MHC) molecules. In the context of NY-ESO-1, a well-characterized cancer-testis antigen, the identification and characterization of specific TCRs are paramount for developing effective immunotherapies.
Researchers have successfully isolated and characterized TCRs that recognize various epitopes of the NY-ESO-1 protein. pnas.orgresearchgate.netnih.gov While much of the initial focus was on HLA-A2-restricted epitopes for CD8+ T cells, subsequent studies have broadened to include TCRs recognizing epitopes presented by other MHC alleles, thereby expanding the potential patient population for TCR-based therapies. pnas.orgresearchgate.netnih.gov
Studies have identified polyclonal CD4+ T-cell responses against several NY-ESO-1 epitopes in cancer patients, particularly those who have developed serum antibodies against the antigen. nih.gov Among the immunogenic regions, peptides 121-132 have been identified as a determinant that elicits a CD4+ T-cell response. nih.gov This response has been noted to be presented by HLA-DR7 and is a shorter version of a previously described HLA-DR4 peptide. nih.gov The characterization of TCRs specific for such epitopes is a critical step in harnessing the power of CD4+ T cells for therapeutic purposes. The process often involves stimulating peripheral blood mononuclear cells (PBMCs) from patients with overlapping peptides spanning the full NY-ESO-1 protein to enrich for reactive T cells, followed by cloning and functional verification of the isolated TCRs. pnas.orgresearchgate.net
The affinity of these TCRs for the peptide-MHC complex is a key determinant of their therapeutic potential. High-affinity TCRs are sought after, as they can mediate potent anti-tumor responses. However, there is a delicate balance, as excessively high affinity may lead to off-target effects or activation-induced cell death.
Structural Basis of TCR/NY-ESO-1 (121-130)/MHC Class II Complex Interaction
The interaction between a T-cell receptor (TCR), a peptide antigen, and a major histocompatibility complex (MHC) molecule forms the cornerstone of T-cell-mediated immunity. The structural details of this trimolecular complex provide a blueprint for understanding the specificity and affinity of the immune response.
The TCR itself is a heterodimeric protein composed of an alpha (α) and a beta (β) chain (or gamma and delta chains). Each chain has a variable region containing three complementarity-determining regions (CDRs): CDR1, CDR2, and CDR3. esrf.frnih.gov These CDR loops are responsible for contacting the peptide-MHC (pMHC) complex. nih.gov Generally, the CDR1 and CDR2 loops of both the α and β chains primarily interact with the MHC molecule, while the highly diverse CDR3 loops of both chains make key contacts with the peptide antigen. nih.gov This arrangement allows for both MHC restriction and antigen specificity.
The MHC class II molecule, which presents peptides like NY-ESO-1 (121-130) to CD4+ T cells, has an open-ended peptide-binding groove. esrf.fr This allows it to accommodate longer peptides compared to the more constrained groove of MHC class I molecules. esrf.fr The specific amino acid residues of the peptide that anchor it into the MHC groove, as well as the residues that are exposed for TCR recognition, are critical for the interaction.
While a specific crystal structure for a TCR in complex with the NY-ESO-1 (121-130) peptide and an MHC class II molecule is not detailed in the provided search results, the general principles of TCR-pMHC interaction are well-established. esrf.frnih.govresearchgate.net The affinity and kinetics of this binding are crucial for T-cell activation. Computational modeling and structure-based design approaches are being used to rationally engineer TCRs with improved binding characteristics for therapeutic applications. nih.govresearchgate.net These methods rely on understanding the detailed atomic interactions at the interface of the TCR and the pMHC complex.
Mechanisms of CD4+ T-Cell Activation and Effector Functions (e.g., cytokine production)
The activation of naive CD4+ T cells is a multi-step process initiated by the engagement of the T-cell receptor (TCR) with its cognate peptide-MHC class II complex on an antigen-presenting cell (APC). nih.gov This initial signal is strengthened by co-stimulatory molecules, leading to a cascade of intracellular signaling events that result in T-cell proliferation and differentiation into various effector subtypes. nih.gov
Upon recognition of the NY-ESO-1 (121-130) peptide, specific CD4+ T cells become activated and carry out their effector functions, which are largely mediated by the secretion of cytokines. These cytokines can be broadly categorized to understand their impact on the anti-tumor response.
Key Cytokines Produced by NY-ESO-1 Specific CD4+ T Cells:
| Cytokine | Primary Function in Anti-Tumor Immunity |
| Interferon-gamma (IFN-γ) | A hallmark of Th1-type responses, IFN-γ has pleiotropic effects. It can directly inhibit tumor cell growth, enhance MHC class I and II expression on tumor cells making them better targets for cytotoxic T lymphocytes (CTLs), and activate other immune cells like macrophages and natural killer (NK) cells. nih.govfrontiersin.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Can induce apoptosis in tumor cells and contributes to the inflammatory tumor microenvironment. |
| Interleukin-2 (IL-2) | A potent T-cell growth factor that promotes the proliferation and survival of both CD4+ and CD8+ T cells, thus amplifying the anti-tumor immune response. nih.gov |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Can enhance the function of dendritic cells, which are crucial for initiating and sustaining anti-tumor T-cell responses. researchgate.net |
Studies have shown that CD4+ T cells recognizing NY-ESO-1 epitopes can produce a range of these pro-inflammatory and anti-tumor cytokines. For instance, upon encountering tumor cells expressing NY-ESO-1, engineered T cells upregulate genes associated with the IFN-γ signaling pathway. mdpi.com The production of IFN-γ by NY-ESO-1 specific CD4+ T cells has been a common metric for assessing the cellular immune response in both preclinical and clinical settings. nih.govresearchgate.net Furthermore, some NY-ESO-1 specific CD4+ T cells have been shown to directly exert cytotoxic activity against tumor cells. researchgate.net
Role of NY-ESO-1 (121-130)-Specific CD4+ T Cells in Orchestrating Anti-Tumor Immunity
CD4+ T helper cells are critical conductors of the adaptive immune response, and those specific for tumor antigens like NY-ESO-1 (121-130) play a multifaceted role in orchestrating an effective anti-tumor attack. Their importance extends far beyond direct tumor cell killing.
A primary function of these specialized CD4+ T cells is to provide "help" to other immune cells. This involves:
Licensing Dendritic Cells (DCs): By interacting with antigen-presenting DCs, NY-ESO-1-specific CD4+ T cells can "license" them to effectively prime and activate cytotoxic CD8+ T lymphocytes (CTLs). This licensing process often involves the CD40L-CD40 interaction.
Supporting CD8+ T-cell responses: The presence of NY-ESO-1-specific CD4+ T cells is often correlated with the expansion and functional enhancement of CD8+ T cells that also target NY-ESO-1. nih.gov They provide essential signals, such as IL-2, that promote the proliferation, survival, and cytotoxic capacity of CTLs. nih.gov
Promoting B-cell responses: The generation of high-titer, class-switched antibodies against NY-ESO-1 is a hallmark of an integrated immune response and is dependent on help from CD4+ T cells. nih.gov The presence of IgG antibodies, rather than IgM, is a strong indicator of CD4+ T-cell involvement. nih.gov
Furthermore, direct recognition of tumor cells by a unique subset of CD4+ T cells that can recognize intracellularly derived NY-ESO-1 presented on MHC class II molecules has been observed. nih.gov This direct interaction can lead to potent IFN-γ-dependent growth arrest of the cancer cells. nih.gov Thus, NY-ESO-1 (121-130)-specific CD4+ T cells can contribute to tumor control through both direct and indirect mechanisms, making them a vital component of a comprehensive anti-cancer immune response.
Induction and Expansion of NY-ESO-1 (121-130)-Specific T-Cell Populations in Preclinical Models
The generation of robust and durable populations of tumor-specific T cells is a central goal of cancer immunotherapy. Preclinical models are instrumental in developing and testing strategies to induce and expand NY-ESO-1 (121-130)-specific T-cell populations.
Various vaccination strategies have been explored in preclinical settings. These often involve using different forms of the NY-ESO-1 antigen, such as:
Overlapping peptides: The use of pools of overlapping peptides covering the entire NY-ESO-1 protein sequence has been employed to stimulate and expand T cells from the peripheral blood of patients in vitro. pnas.orgresearchgate.net
Whole protein: Vaccination with the full-length NY-ESO-1 protein, often formulated with potent adjuvants, has been shown to induce both CD4+ and CD8+ T-cell responses. nih.gov
Nanoparticle delivery systems: Encapsulating NY-ESO-1 peptides in nanoparticles, such as those made from PLGA, can enhance their delivery to antigen-presenting cells and promote the induction of antigen-specific T-cell responses. ru.nl
In murine models, vaccination with NY-ESO-1 peptides has been shown to generate specific T-cell responses. For example, in wild-type C57BL/6 mice, a CD4+ T-cell response against the NY-ESO-1 86-99 epitope can be induced. ru.nl To study human-specific epitopes like those within the 121-130 region, HLA-transgenic mice are often utilized. nih.gov These models allow for the in vivo evaluation of vaccine efficacy and the characterization of the induced T-cell responses.
Another powerful preclinical approach is the adoptive transfer of T cells that have been genetically engineered to express a TCR specific for an NY-ESO-1 epitope. In xenograft models, where human tumors are grown in immunodeficient mice, the infusion of T cells transduced with an NY-ESO-1-specific TCR has demonstrated significant anti-tumor activity, including complete tumor eradication. nih.govfrontiersin.org These models are crucial for validating the potency of specific TCRs and for studying the in vivo behavior and persistence of the engineered T cells. frontiersin.org
Immunogenicity and Regulatory Mechanisms Pertaining to Ny Eso 1 121 130
Factors Influencing the Immunogenicity and Antigenicity of the 121-130 Epitope
The immunogenicity of the NY-ESO-1 (121-130) epitope is not uniform and is influenced by several key factors, most notably the genetic makeup of the individual, specifically their Human Leukocyte Antigen (HLA) type, and the induction of specific immune-suppressing cells.
The NY-ESO-1 (121-130) epitope is primarily presented to CD4+ T cells by the HLA class II molecule HLA-DR4. okayama-u.ac.jp This means that individuals who express the HLA-DRB104 allele are more likely to mount a CD4+ T cell response to this specific peptide. plos.org Furthermore, research has indicated that a dominant CD4+ T cell response against the slightly larger peptide NY-ESO-1 (121-138) can be attributed to the presence of DRB11502 and *0901 alleles, which are capable of presenting epitopes from this region. okayama-u.ac.jp This HLA restriction is a critical determinant of the epitope's antigenicity, as the peptide must bind effectively to an HLA molecule on the surface of an antigen-presenting cell to be recognized by a T cell.
A significant factor that can negatively influence the anti-tumor immune response is the induction of regulatory T cells (Tregs). These cells are a specialized subset of T cells that suppress the immune system to maintain self-tolerance and prevent autoimmune diseases. However, in the context of cancer, Tregs can also dampen anti-tumor immune responses. Studies have shown that vaccination with NY-ESO-1 can lead to the expansion of Tregs that are specific for NY-ESO-1 epitopes. plos.orgnih.govnih.gov
| Factor | Research Finding | Implication for Immunogenicity | Reference |
| HLA Restriction | The NY-ESO-1 (121-130) epitope is recognized by CD4+ T cells in the context of HLA-DR4. okayama-u.ac.jp A dominant response to the overlapping 121-138 peptide is associated with HLA-DRB11502 and *0901. okayama-u.ac.jp | The presence of specific HLA alleles is a prerequisite for an effective T cell response to this epitope. | okayama-u.ac.jp |
| Induction of Regulatory T cells (Tregs) | Vaccination with NY-ESO-1 can induce and expand functional Tregs specific for an HLA-DR-restricted epitope within the NY-ESO-1 (115-132) peptide. plos.orgnih.govfrontiersin.org | Antigen-specific Tregs can suppress the activity of effector T cells, leading to immune tolerance and diminished anti-tumor immunity. | plos.orgnih.govfrontiersin.org |
| Treg Presence in Tumor Microenvironment | High frequencies of functional NY-ESO-1 (115-132)-specific Tregs have been identified in tumor tissue. plos.orgnih.govfrontiersin.org | The local suppression of anti-tumor immune responses within the tumor itself can compromise clinical efficacy. | plos.orgnih.govfrontiersin.org |
Strategies for Overcoming Immune Tolerance and Enhancing NY-ESO-1 (121-130) Specificity
To counteract the mechanisms of immune tolerance and bolster the immune response against the NY-ESO-1 (121-130) epitope, several therapeutic strategies are being explored. These approaches primarily focus on advanced vaccine formulations and combination therapies.
A key strategy involves the use of potent adjuvants in vaccine formulations to enhance the magnitude and quality of the T cell response. Adjuvants are substances that boost the immune response to an antigen. For instance, the combination of the TLR3 agonist Poly-ICLC with Montanide ISA-51, an incomplete Freund's adjuvant (IFA), has been shown to improve both humoral (antibody) and cellular (T cell) immune responses to NY-ESO-1 protein vaccines. nih.govnih.gov Specifically, Montanide was found to be crucial for expanding high-avidity NY-ESO-1-specific CD4+ T cells, while Poly-ICLC enhanced the generation of Th1-type CD4+ T cells, which are important for cell-mediated immunity. frontiersin.org Another complex adjuvant containing alum, CpG ODN (a TLR9 agonist), and the innate defense regulator peptide HH2 has also demonstrated the ability to stimulate both humoral and cellular tumor-specific immune responses in preclinical models. nih.gov
Using overlapping long peptides (OLPs) in vaccines, as opposed to short, single epitopes, is another approach to induce a broader and more robust T cell response. tandfonline.com This strategy allows for the presentation of multiple epitopes to both CD4+ and CD8+ T cells across a wider range of HLA types. tandfonline.com
Combining NY-ESO-1 targeted vaccines with immune checkpoint inhibitors is a particularly promising strategy. Immune checkpoints are molecules on immune cells that need to be activated (or inactivated) to start an immune response. Cancer cells can sometimes use these checkpoints to avoid being attacked by the immune system. Checkpoint inhibitors, such as ipilimumab (which blocks CTLA-4), can release the "brakes" on the immune system, thereby enhancing the effects of a vaccine. tandfonline.com Clinical trials combining ipilimumab with NY-ESO-1 vaccines have shown that this approach can enhance T cell responses to NY-ESO-1. tandfonline.com In one study, T-cell responses to a peptide pool that included the NY-ESO-1 (121-130) epitope were observed in patients who received the combination therapy. tandfonline.com
Furthermore, genetically engineering a patient's own T cells to express a T-cell receptor (TCR) that specifically recognizes the NY-ESO-1 epitope is a powerful form of adoptive T cell therapy. mdpi.com To further enhance the anti-tumor activity of these engineered T cells, researchers are exploring strategies such as reprogramming them to secrete immunostimulatory cytokines like Interleukin-12 (B1171171) (IL-12) in a tumor-dependent manner. frontiersin.org
| Strategy | Mechanism of Action | Research Findings | Reference |
| Adjuvant Formulations | Enhance the magnitude and quality of the immune response to the vaccine antigen. | Poly-ICLC and Montanide ISA-51 in combination with NY-ESO-1 protein or peptides induce integrated CD4+ and CD8+ T-cell responses. nih.govnih.govfrontiersin.org A complex of alum, CpG ODN, and HH2 also shows potent adjuvant activity. nih.gov | nih.govnih.govfrontiersin.orgnih.gov |
| Overlapping Long Peptides (OLPs) | Provide multiple epitopes for a broader T-cell response across different HLA types. | Vaccination with NY-ESO-1 OLPs in combination with adjuvants induced both CD4+ and CD8+ T-cell responses. tandfonline.com | tandfonline.com |
| Combination with Checkpoint Inhibitors | Block inhibitory signals on T cells to unleash a more potent anti-tumor immune response. | Combining ipilimumab (anti-CTLA-4) with NY-ESO-1 vaccines enhanced T-cell responses to NY-ESO-1, including the 121-130 epitope region. tandfonline.com | tandfonline.com |
| Engineered T-cell Therapy | Genetically modify a patient's T cells to specifically recognize and attack tumor cells expressing the target antigen. | TCR-engineered T cells targeting NY-ESO-1 show potent anti-tumor activity, which can be further enhanced by engineering them to secrete cytokines like IL-12. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
Immune Evasion Mechanisms Related to NY-ESO-1 Expression and Presentation (e.g., MHC downregulation)
Despite the immunogenic potential of the NY-ESO-1 (121-130) epitope, tumors have evolved several mechanisms to evade recognition and destruction by the immune system. These evasion strategies can occur at multiple levels, from the expression of the antigen itself to its presentation on the cell surface.
As discussed previously, a significant mechanism of immune evasion is the induction of antigen-specific Tregs. plos.orgnih.govnih.gov By expanding a population of Tregs that recognize the NY-ESO-1 (115-132) region, tumors can create an immunosuppressive microenvironment that protects them from attack by effector T cells. plos.orgnih.govfrontiersin.org
Another critical immune escape mechanism is the downregulation or loss of MHC molecules on the surface of cancer cells. nih.gov The NY-ESO-1 (121-130) epitope must be presented by HLA class II molecules, specifically HLA-DR4, to be recognized by CD4+ T cells. okayama-u.ac.jp Tumor cells can reduce the expression of these MHC class II molecules, thereby becoming invisible to the CD4+ T cells that are specific for this epitope. aacrjournals.org This loss of MHC expression can be due to genetic mutations or epigenetic modifications that silence the genes responsible for producing these molecules. nih.gov Loss of heterozygosity at the MHC locus, where one copy of an MHC gene is lost, has been reported as a mechanism by which tumors escape adoptive T cell therapy targeting NY-ESO-1. nih.gov
Furthermore, defects in the antigen processing machinery within the tumor cell can also prevent the NY-ESO-1 (121-130) peptide from being properly generated and loaded onto MHC class II molecules. nih.gov This complex intracellular process involves the degradation of the full-length NY-ESO-1 protein and the subsequent transport of the resulting peptides to the cellular compartment where they can bind to MHC class II molecules. nih.gov Any disruption in this pathway can lead to a failure of antigen presentation and immune evasion. nih.gov
Finally, tumors can also evade the immune system by losing the expression of the NY-ESO-1 antigen altogether. researchgate.netfrontiersin.org Under the selective pressure of an immune response, tumor cells that no longer express NY-ESO-1 can have a survival advantage and eventually outgrow the antigen-positive cells. researchgate.net
| Evasion Mechanism | Description | Impact on NY-ESO-1 (121-130) | Reference |
| Induction of Antigen-Specific Tregs | Expansion of regulatory T cells that recognize NY-ESO-1 epitopes and suppress effector T cell function. | Tregs specific for the overlapping NY-ESO-1 (115-132) epitope can create local and systemic immune tolerance, dampening the response to the 121-130 epitope. | plos.orgnih.govfrontiersin.org |
| MHC Class II Downregulation | Reduced or complete loss of HLA class II molecules on the tumor cell surface. | Prevents the presentation of the NY-ESO-1 (121-130) peptide to specific CD4+ T cells, rendering the tumor invisible to this arm of the immune system. | nih.govaacrjournals.org |
| Loss of Heterozygosity at MHC Locus | Loss of one copy of an MHC gene, leading to reduced diversity of antigen presentation. | Can lead to escape from T-cell therapies targeting a specific HLA-restricted epitope. | nih.gov |
| Defective Antigen Processing | Impairment of the cellular machinery responsible for generating and loading peptide epitopes onto MHC molecules. | The NY-ESO-1 (121-130) peptide may not be efficiently generated or presented, even if the antigen and MHC molecules are expressed. | nih.govnih.gov |
| Antigen Loss | Complete loss of NY-ESO-1 expression by tumor cells under immune pressure. | The target for the immune response is eliminated, leading to immune escape. | researchgate.netfrontiersin.org |
Table of Mentioned Compounds
| Compound Name |
| Alum |
| CpG ODN |
| HH2 |
| Ipilimumab |
| ISCOMATRIX™ |
| Montanide ISA-51 |
| Poly-ICLC |
| Interleukin-12 (IL-12) |
Preclinical Immunotherapeutic Strategies Targeting Ny Eso 1 121 130
Peptide-Based Vaccine Design and Mechanistic Studies for NY-ESO-1 (121-130)
Peptide-based vaccines represent a direct and specific approach to elicit an immune response against the NY-ESO-1 (121-130) epitope. Preclinical studies have explored various strategies to enhance the immunogenicity and efficacy of these vaccines.
Design and Formulation:
The design of peptide-based vaccines often involves the use of long overlapping peptides (OLPs) or the specific NY-ESO-1 (121-130) peptide itself. nih.govtandfonline.com OLPs have the advantage of containing multiple potential epitopes, thereby inducing a broader immune response that can include both CD4+ and CD8+ T cells. nih.gov The formulation of these vaccines is critical and typically includes adjuvants to boost the immune response. Commonly used adjuvants in preclinical models include:
Incomplete Freund's Adjuvant (IFA): A water-in-oil emulsion that creates a depot for the antigen, allowing for slow release and sustained immune stimulation. tandfonline.com
Poly-ICLC (Hiltonol): A synthetic analog of double-stranded RNA that acts as a Toll-like receptor 3 (TLR3) agonist, potently activating dendritic cells and promoting a Th1-biased immune response. tandfonline.comnih.gov
Granulocyte-macrophage colony-stimulating factor (GM-CSF): A cytokine that promotes the recruitment and maturation of dendritic cells. nih.gov
ISCOMATRIX: A saponin-based adjuvant that forms immune-stimulating complexes with the antigen, enhancing both humoral and cellular immunity. nih.gov
Mechanistic Studies:
Mechanistically, peptide-based vaccines function by being taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). nih.gov The NY-ESO-1 (121-130) peptide is then processed and presented on MHC class II molecules to CD4+ T helper cells. Activated CD4+ T cells play a central role in orchestrating the anti-tumor immune response by:
Providing help to CD8+ cytotoxic T lymphocytes (CTLs) for their priming, expansion, and memory formation. nih.gov
Activating B cells to produce NY-ESO-1-specific antibodies. nih.gov
Secreting pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), which can directly inhibit tumor growth and further activate other immune cells. tandfonline.com
Preclinical studies have demonstrated that vaccination with NY-ESO-1 peptides, particularly in combination with potent adjuvants, can induce robust and specific CD4+ and CD8+ T cell responses, leading to tumor control in various mouse models. nih.govnih.gov
Adoptive T-Cell Therapy Approaches Utilizing NY-ESO-1 (121-130)-Specific TCRs
Adoptive T-cell therapy (ACT) involves the ex vivo expansion of tumor-specific T cells and their subsequent infusion into the patient. A powerful approach within ACT is the genetic engineering of T cells to express a T-cell receptor (TCR) that recognizes a specific tumor antigen, such as NY-ESO-1.
TCR Engineering and Preclinical Validation:
Researchers have isolated and characterized high-avidity TCRs that specifically recognize the NY-ESO-1 (121-130) peptide presented by various HLA alleles. nih.gov These TCRs are then introduced into patient- or donor-derived T cells, typically using viral vectors. nih.gov Preclinical in vitro studies are crucial to validate the functionality of these engineered T cells. These studies typically involve co-culturing the TCR-engineered T cells with tumor cell lines that express both the target HLA allele and the NY-ESO-1 antigen. Key functional readouts include:
Cytotoxicity: The ability of the engineered T cells to kill target tumor cells, often measured by lactate (B86563) dehydrogenase (LDH) release assays. mdpi.com
Cytokine Production: The secretion of effector cytokines like IFN-γ and tumor necrosis factor-alpha (TNF-α) upon antigen recognition. medigene.com
Proliferation: The expansion of the engineered T cells in response to antigen stimulation. medigene.com
In vivo preclinical studies in mouse models, often using immunodeficient mice xenografted with human tumors, are essential to assess the anti-tumor efficacy and persistence of the NY-ESO-1-specific TCR-T cells. nih.govnih.gov These studies have shown that adoptive transfer of such engineered T cells can lead to significant tumor regression and improved survival. nih.gov
Table 1: Preclinical Assessment of NY-ESO-1 (121-130)-Specific TCR-T Cells
| Assay | Purpose | Typical Findings in Preclinical Studies |
|---|---|---|
| Flow Cytometry | To confirm TCR expression and characterize T cell phenotype. | High percentage of T cells expressing the transgenic TCR. |
| Co-culture with Target Cells | To assess antigen-specific recognition and function. | Increased expression of activation markers on T cells. |
| Cytotoxicity Assay (e.g., LDH release) | To measure the killing of tumor cells. | Potent and specific lysis of NY-ESO-1-positive tumor cells. |
| Cytokine Release Assay (e.g., ELISA, ELISpot) | To quantify effector cytokine production. | Robust secretion of IFN-γ and other pro-inflammatory cytokines. |
| In Vivo Tumor Models | To evaluate anti-tumor efficacy in a living organism. | Inhibition of tumor growth and prolonged survival of treated animals. |
Dendritic Cell-Based Immunization Strategies for Enhanced NY-ESO-1 (121-130) Presentation
Dendritic cells (DCs) are the most potent APCs and are central to initiating T-cell mediated immunity. nih.gov DC-based vaccines are a promising strategy to enhance the presentation of the NY-ESO-1 (121-130) epitope and induce a powerful anti-tumor immune response.
Methods of DC Loading:
Several methods have been explored in preclinical settings to load DCs with the NY-ESO-1 antigen:
Peptide Pulsing: DCs are incubated with the synthetic NY-ESO-1 (121-130) peptide or longer peptides containing this epitope. frontiersin.org
Protein Loading: DCs are loaded with the full-length NY-ESO-1 protein. nih.gov
Genetic Modification: DCs are engineered to express the NY-ESO-1 antigen using viral vectors or mRNA electroporation. frontiersin.org
Enhancing DC Function:
To maximize their immunogenicity, DCs are often matured in vitro using a cocktail of cytokines and other stimuli before being administered as a vaccine. mdpi.com Another approach is to target the NY-ESO-1 antigen directly to DCs in vivo. For instance, the CDX-1401 vaccine consists of a monoclonal antibody targeting the DC receptor DEC205 fused to the NY-ESO-1 antigen. nih.govjournalofcoms.com This strategy, combined with an adjuvant, has been shown in preclinical models to efficiently deliver the antigen to DCs and induce potent T-cell responses. nih.gov
Preclinical studies have demonstrated that DC vaccines pulsed with NY-ESO-1 peptides can effectively activate both CD4+ and CD8+ T cells and mediate anti-tumor immunity. nih.govfrontiersin.org
Synergistic Effects of Combinatorial Immunotherapies with NY-ESO-1 (121-130) Targeting in Preclinical Models
To overcome the immunosuppressive tumor microenvironment and enhance the efficacy of NY-ESO-1 (121-130)-targeted therapies, preclinical studies have investigated various combination strategies.
Combination with Checkpoint Inhibitors:
Immune checkpoint inhibitors, such as antibodies against PD-1, PD-L1, and CTLA-4, can unleash the anti-tumor activity of T cells. Preclinical models have shown that combining NY-ESO-1 peptide vaccines or ACT with checkpoint inhibitors can lead to synergistic anti-tumor effects. tandfonline.comfrontiersin.org For example, CTLA-4 blockade has been shown to enhance T-cell responses to NY-ESO-1 vaccines in murine models. tandfonline.com Similarly, combining NY-ESO-1-specific TCR-T cells with PD-1 blockade has demonstrated improved tumor control. medigene.com
Combination with Other Therapies:
Epigenetic Modifiers: Drugs like decitabine (B1684300) can increase the expression of NY-ESO-1 on tumor cells, making them more susceptible to recognition by NY-ESO-1-specific T cells. nih.gov Preclinical studies combining decitabine with NY-ESO-1 TCR-T cell therapy have shown enhanced tumor cell lysis and improved survival in mouse models of colorectal cancer. nih.gov
Other Immunotherapies: Combining NY-ESO-1 targeted therapies with other immunomodulatory agents, such as STING agonists or CD40 agonists, is an active area of preclinical research. frontiersin.org These agents can further enhance DC activation and T-cell priming, leading to a more robust and durable anti-tumor response. frontiersin.org
Table 2: Preclinical Combinatorial Immunotherapies Targeting NY-ESO-1
| Therapy 1 | Therapy 2 | Observed Synergistic Effect in Preclinical Models |
|---|---|---|
| NY-ESO-1 Peptide Vaccine | Anti-CTLA-4 Antibody | Enhanced T-cell responses and tumor infiltration. tandfonline.com |
| NY-ESO-1 TCR-T Cells | Anti-PD-1 Antibody | Improved tumor cell killing, T-cell proliferation, and cytokine secretion. medigene.com |
| NY-ESO-1 TCR-T Cells | Decitabine (Epigenetic Modifier) | Increased tumor antigen expression and enhanced T-cell mediated killing. nih.gov |
| NY-ESO-1 TCR-T Cells | Lymph Node-Targeted Vaccine | Increased TCR-T cell numbers in lymph nodes and tumors, leading to tumor eradication. elicio.comnih.gov |
| NY-ESO-1 DC Vaccine | Anti-PD-1/PD-L1 Antibody | Potential to enhance anti-tumor effects of DCs. journalofcoms.com |
Advanced Methodologies in Ny Eso 1 121 130 Research
Synthetic Peptide Production and Functional Characterization for Epitope Studies
The investigation of NY-ESO-1 (121-130) as a T-cell epitope relies heavily on the availability of high-purity synthetic peptides. These peptides are typically produced using solid-phase peptide synthesis (SPPS), a well-established chemical method that allows for the precise, stepwise addition of amino acids to a growing peptide chain attached to a solid resin. This technique enables the creation of specific peptide sequences, including the NY-ESO-1 (121-130) fragment.
Once synthesized, the functional characterization of these peptides is crucial to confirm their ability to elicit an immune response. This involves a series of in vitro experiments designed to assess their interaction with components of the immune system. A primary step is to determine the peptide's ability to be recognized by specific T-cells. This is often achieved by co-culturing the synthetic peptide with peripheral blood mononuclear cells (PBMCs) from patients whose tumors express NY-ESO-1. sb-peptide.com The activation of cytotoxic T-lymphocytes (CTLs) in response to the peptide is a key indicator of its immunogenic potential. sb-peptide.com
Functional assays can include epitope mapping to pinpoint the exact amino acid sequence recognized by T-cells. nih.gov This is often done by creating a series of overlapping or truncated peptides and testing their ability to stimulate T-cell responses. For instance, studies have used overlapping 18-mer peptides derived from the NY-ESO-1 protein to identify CD4+ T lymphocyte recognition in autologous settings. nih.gov
The following table summarizes key aspects of synthetic peptide production and functional characterization:
| Methodology | Description | Purpose in NY-ESO-1 (121-130) Research |
| Solid-Phase Peptide Synthesis (SPPS) | A chemical method for synthesizing peptides by sequentially adding amino acids to a solid support. | To produce high-purity NY-ESO-1 (121-130) peptides for research. |
| Co-culture with PBMCs | In vitro incubation of synthetic peptides with immune cells from patients. | To assess the ability of the peptide to stimulate T-cell responses. sb-peptide.com |
| Epitope Mapping | Using truncated or overlapping peptides to identify the minimal amino acid sequence required for T-cell recognition. | To precisely define the boundaries of the T-cell epitope within the NY-ESO-1 (121-130) region. nih.gov |
MHC Class II Binding and Stability Assays for Peptide Epitopes
For the NY-ESO-1 (121-130) peptide to be recognized by CD4+ helper T-cells, it must first bind to a Major Histocompatibility Complex (MHC) Class II molecule on the surface of an antigen-presenting cell (APC). Therefore, assessing the binding affinity and stability of the peptide-MHC (pMHC) complex is a critical area of research.
MHC Class II binding assays are employed to quantify the interaction between the synthetic NY-ESO-1 (121-130) peptide and various HLA-DR, HLA-DQ, and HLA-DP alleles. These assays can be cell-based, using cell lines expressing specific MHC Class II molecules, or biochemical, using purified MHC molecules and peptides. The results of these assays help to identify which HLA alleles can effectively present the NY-ESO-1 (121-130) epitope, which is crucial for determining patient eligibility for peptide-based vaccines. For example, the NY-ESO-1 119-143 peptide, which encompasses the 121-130 region, has been shown to be a promiscuous epitope that binds to multiple DR molecules. okayama-u.ac.jp
Stability assays measure the half-life of the pMHC complex. A more stable complex leads to a more sustained presentation of the peptide on the APC surface, which can result in a more robust T-cell response. Techniques to measure stability include flow cytometry-based assays that track the dissociation of the peptide from the MHC molecule over time.
Key assays in this area are summarized below:
| Assay Type | Description | Relevance to NY-ESO-1 (121-130) |
| Cell-Based Binding Assays | Utilize cell lines expressing specific HLA Class II alleles to measure peptide binding. | Determines which patient populations (based on their HLA type) are likely to respond to NY-ESO-1 (121-130)-based therapies. |
| Biochemical Binding Assays | Employ purified MHC Class II molecules and synthetic peptides to measure binding affinity directly. | Provides quantitative data on the strength of the peptide-MHC interaction. |
| pMHC Stability Assays | Measure the dissociation rate of the peptide from the MHC molecule. | A more stable complex can lead to a stronger and more sustained T-cell response. |
High-Throughput T-Cell Activation and Cytokine Profiling Assays (e.g., ELISPOT, ICS)
To evaluate the functional consequences of T-cell recognition of the NY-ESO-1 (121-130) epitope, researchers utilize high-throughput assays to measure T-cell activation and cytokine production. Two of the most common and powerful techniques are the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level. creative-diagnostics.comcellcarta.com In the context of NY-ESO-1 research, PBMCs are stimulated with the synthetic peptide, and the number of cells producing specific cytokines, such as interferon-gamma (IFN-γ), is measured. researchgate.net An increase in IFN-γ-producing cells indicates a specific T-cell response to the peptide. researchgate.net This assay is frequently used in clinical trials to monitor the immunogenicity of NY-ESO-1-based vaccines. nih.govtandfonline.com
Intracellular Cytokine Staining (ICS) is another key technique that allows for the multiparametric analysis of T-cell responses. cellcarta.com Following stimulation with the NY-ESO-1 (121-130) peptide, T-cells are stained for surface markers (like CD4 and CD8) and intracellular cytokines (such as IFN-γ, TNF-α, and IL-2). This allows researchers to not only quantify the frequency of responding T-cells but also to determine their phenotype (e.g., CD4+ or CD8+) and polyfunctionality (the ability to produce multiple cytokines simultaneously). nih.gov
The following table outlines these important assays:
| Assay | Principle | Application in NY-ESO-1 (121-130) Research |
| ELISPOT | Detects and quantifies cytokine-secreting cells as "spots" on a membrane. cellcarta.com | Highly sensitive detection of T-cell responses to the NY-ESO-1 (121-130) peptide, particularly IFN-γ production. researchgate.net |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokines within individual T-cells. cellcarta.com | Allows for the characterization of responding T-cell subsets (CD4+ vs. CD8+) and their cytokine profiles. nih.gov |
Structural Biology Techniques for Analyzing TCR-pMHC Class II Interactions
Understanding the three-dimensional structure of the interaction between the T-cell receptor (TCR) and the NY-ESO-1 (121-130)-MHC Class II complex (TCR-pMHC) is fundamental for designing more effective immunotherapies. X-ray crystallography and, more recently, cryo-electron microscopy (cryoEM) are the primary techniques used for this purpose. researchgate.net
X-ray crystallography has been instrumental in revealing the molecular details of how TCRs recognize specific pMHC complexes. nih.gov By crystallizing the TCR-pMHC complex and analyzing the resulting diffraction pattern, researchers can generate a high-resolution atomic model of the interaction. This provides insights into the specific amino acid residues on both the TCR and the pMHC that are critical for binding.
CryoEM is an emerging technique that allows for the structural determination of large and flexible macromolecular complexes, such as the full TCR-CD3 complex bound to pMHC, in a near-native state. researchgate.net This can provide a more complete picture of the signaling complex involved in T-cell activation.
These structural studies can guide the rational design of TCRs with enhanced affinity and specificity for the NY-ESO-1 (121-130) epitope, a key strategy in adoptive T-cell therapies.
| Technique | Description | Contribution to NY-ESO-1 (121-130) Research |
| X-ray Crystallography | A method that uses X-ray diffraction patterns of crystalline molecules to determine their three-dimensional structure. | Provides high-resolution atomic models of the TCR-pMHC Class II interaction, revealing key contact points. nih.gov |
| Cryo-Electron Microscopy (CryoEM) | An imaging technique that determines the structure of molecules by analyzing images of them frozen in a thin layer of vitreous ice. | Enables the structural analysis of larger and more complex assemblies, such as the full TCR-CD3-pMHC complex. researchgate.net |
Immunopeptidomics Approaches for Endogenous Epitope Discovery and Validation
While synthetic peptides are essential for studying specific epitopes, it is crucial to confirm that the NY-ESO-1 (121-130) peptide is naturally processed and presented by tumor cells. Immunopeptidomics is a powerful approach that addresses this question.
This methodology involves the isolation of MHC molecules from the surface of tumor cells or tissues and the subsequent elution and identification of the bound peptides using mass spectrometry. By analyzing the repertoire of peptides presented by MHC Class II molecules on NY-ESO-1-expressing tumors, researchers can directly identify and quantify the endogenously presented NY-ESO-1 epitopes, including the 121-130 fragment.
The validation of endogenous presentation is a critical step in confirming the relevance of NY-ESO-1 (121-130) as a therapeutic target, as it ensures that the epitope is available for recognition by T-cells in a physiological setting. To date, 21 distinct epitopes restricted to at least five different HLA-class II alleles have been identified in NY-ESO-1. nih.gov
| Approach | Methodology | Significance for NY-ESO-1 (121-130) |
| Immunopeptidomics | Isolation of pMHC complexes from cells or tissues, followed by mass spectrometry-based identification of the bound peptides. | Confirms that the NY-ESO-1 (121-130) peptide is naturally processed and presented by tumor cells, validating it as a therapeutic target. nih.gov |
In Vitro and Ex Vivo Primary Cell Culture Systems for Immunological Assessment
To comprehensively assess the immunological properties of the NY-ESO-1 (121-130) epitope, researchers rely on sophisticated in vitro and ex vivo primary cell culture systems. These systems allow for the study of immune responses in a controlled environment that closely mimics the physiological conditions within the human body.
In vitro studies often involve the co-culture of T-cells with APCs that have been pulsed with the synthetic NY-ESO-1 (121-130) peptide. okayama-u.ac.jp This allows for the expansion and characterization of peptide-specific T-cells. These expanded T-cells can then be tested for their ability to recognize and kill tumor cells that endogenously express and present the NY-ESO-1 antigen. mdpi.com
Ex vivo analyses involve the direct study of immune cells isolated from patients. For example, PBMCs from cancer patients can be stimulated with the NY-ESO-1 (121-130) peptide to assess pre-existing T-cell immunity or to monitor the induction of T-cell responses following vaccination. nih.govokayama-u.ac.jp These primary cell culture systems are indispensable for preclinical evaluation and for monitoring patient responses in clinical trials. mdpi.com
| Culture System | Description | Use in NY-ESO-1 (121-130) Research |
| In Vitro Co-culture | The controlled incubation of different cell types, such as T-cells and APCs, in a laboratory setting. | To expand and study the function of NY-ESO-1 (121-130)-specific T-cells. okayama-u.ac.jpmdpi.com |
| Ex Vivo Analysis | The study of cells or tissues taken directly from a living organism and cultured in the laboratory. | To assess natural and vaccine-induced T-cell immunity to NY-ESO-1 (121-130) in patients. nih.govokayama-u.ac.jp |
Future Directions and Unanswered Questions in Ny Eso 1 121 130 Research
Elucidating the Full Repertoire of MHC Class II Alleles Presenting NY-ESO-1 (121-130)
A critical aspect of harnessing the NY-ESO-1(121-130) epitope for immunotherapy is understanding the full range of Major Histocompatibility Complex (MHC) class II molecules that can present it to CD4+ T-helper cells. These cells are crucial for orchestrating a robust and sustained anti-tumor immune attack, supporting the function and maintenance of cytotoxic CD8+ T-cells. nih.govfrontiersin.org
Initial research has identified several HLA alleles involved in presenting various NY-ESO-1 epitopes. For instance, HLA-DP4 has been identified as a dominant MHC class II allele for presenting NY-ESO-1 peptides, and its presence is strongly associated with patients who develop antibodies against the antigen. nih.gov Studies have also specifically implicated HLA-DR4 in the presentation of the NY-ESO-1 (121-130) region. okayama-u.ac.jp More detailed investigations have pinpointed specific alleles and corresponding minimal epitopes, such as DRB10803 restricting the NY-ESO-1 (124-134) epitope and DQB10401 restricting the NY-ESO-1 (95-107) epitope. okayama-u.ac.jp
However, the complete repertoire of MHC class II alleles capable of presenting the NY-ESO-1 (121-130) fragment is not yet fully mapped across diverse human populations. The high degree of polymorphism in MHC genes means that an individual's ability to present this specific peptide can vary significantly. nih.gov Future research must systematically screen a wider array of HLA-DR, -DP, and -DQ alleles to identify those that can effectively bind and display this epitope. This knowledge is essential for predicting which patients are most likely to respond to a NY-ESO-1 (121-130)-based vaccine and for designing peptide cocktails that provide broader population coverage. ru.nlnih.gov
Investigating Novel Regulatory Pathways Affecting NY-ESO-1 (121-130) Processing and Presentation
The journey of the NY-ESO-1 protein from its synthesis within a cancer cell to the presentation of its (121-130) fragment on an MHC class II molecule is a complex process governed by multiple cellular pathways. Understanding these regulatory networks is key to enhancing the visibility of tumor cells to the immune system.
Antigen processing for MHC class II presentation typically involves the uptake of extracellular proteins into endosomal compartments. mdpi.com However, for an internal protein like NY-ESO-1, alternative pathways are required. Research suggests that intercellular transfer, where the NY-ESO-1 protein is released by some tumor cells and subsequently captured by antigen-presenting cells (APCs) or other tumor cells, is a key mechanism. researchgate.net Another critical pathway is autophagy, a cellular recycling process. Targeting NY-ESO-1 to autophagosomes has been shown to enhance its presentation on MHC class II molecules, leading to better recognition by CD4+ T-cells. researchgate.net
Furthermore, the cellular environment and external stressors can influence these pathways. For example, ionizing radiation, while not directly increasing the expression of the NY-ESO-1 gene, has been shown to upregulate numerous genes involved in the antigen processing and presentation machinery, including HLA molecules. mdpi.com This leads to enhanced recognition of cancer cells by specific T-cells. mdpi.com Conversely, the type of proteasome within the cell—the standard proteasome versus the immunoproteasome often found in inflamed tissues—can generate a different array of peptides, potentially altering the availability of the 121-130 epitope. frontiersin.org
Unanswered questions in this area include identifying the specific factors that trigger NY-ESO-1 release for intercellular transfer and elucidating how the tumor microenvironment's metabolic state, such as hypoxia, influences autophagy and proteasomal activity. nih.gov Investigating these novel regulatory pathways could reveal new therapeutic targets to boost the presentation of the NY-ESO-1 (121-130) epitope.
Rational Design of Enhanced NY-ESO-1 (121-130)-Specific T-Cell Responses for Immunotherapy
A primary goal of current research is to move beyond simply inducing an immune response to rationally designing therapies that elicit a powerful and precisely targeted T-cell attack against the NY-ESO-1 (121-130) epitope. This involves sophisticated strategies in both vaccine design and adoptive cell therapy. nih.govresearchgate.net
In vaccine development, a promising strategy is the use of a single, longer peptide that contains overlapping epitopes for both CD4+ and CD8+ T-cells. aacrjournals.orgnih.gov For instance, a peptide like NY-ESO-1 (157-170) contains both an HLA-A2-restricted CD8+ T-cell epitope and an HLA-DP4-restricted CD4+ T-cell epitope. aacrjournals.orgnih.gov This approach ensures that the crucial help provided by CD4+ T-cells is generated simultaneously with the cytotoxic T-cell response. nih.govfrontiersin.org The formulation of vaccines is also critical, with various adjuvants and delivery systems, such as PLGA nanoparticles, being explored to maximize the immune response. frontiersin.orgru.nlnih.gov
In adoptive cell therapy, the focus is on engineering T-cells with T-cell receptors (TCRs) that have an optimal affinity for the NY-ESO-1 peptide-MHC complex. mdpi.comnih.gov Researchers are isolating and characterizing novel TCRs from patients who demonstrate strong natural immune responses, aiming to identify receptors with superior sensitivity and tumor-killing capacity. pnas.org A significant advancement is the genetic reprogramming of these engineered T-cells to enhance their function. For example, editing the PDCD1 locus (which codes for the inhibitory receptor PD-1) to instead secrete interleukin-12 (B1171171) (IL-12) upon antigen recognition has been shown to boost T-cell proliferation and anti-tumor activity. frontiersin.org This strategy simultaneously removes an inhibitory signal (PD-1) and provides a potent stimulatory signal (IL-12). frontiersin.org
Addressing Challenges in Inducing Durable and Effective NY-ESO-1 (121-130)-Specific T-Cell Memory
The ultimate success of any immunotherapy lies in its ability to generate a durable response and establish long-term immunological memory, preventing cancer recurrence. However, several challenges hinder the formation of effective T-cell memory against epitopes like NY-ESO-1 (121-130).
A major obstacle is T-cell exhaustion, a state of dysfunction that occurs after prolonged antigen exposure within the immunosuppressive tumor microenvironment (TME). nih.govnih.gov T-cells in the TME often upregulate inhibitory receptors like PD-1, CTLA-4, and LAG-3, which dampen their activity upon binding to their respective ligands on tumor cells or other immune cells. mdpi.comnih.gov This leads to a decline in effector functions and prevents the formation of a robust memory population. nih.gov
Furthermore, regulatory T-cells (Tregs) are often present in the TME and can actively suppress the activity of effector T-cells induced by vaccination or adoptive transfer. nih.gov DNA vaccine trials have shown that while NY-ESO-1-specific CD4+ and CD8+ T-cell responses can be induced, they are often transient and suppressed by Treg activity. nih.gov
Strategies to overcome these hurdles are a key focus of future research. Combining NY-ESO-1 targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is a leading approach to reinvigorate exhausted T-cells. researchgate.netnih.gov Additionally, engineering T-cells to be resistant to the suppressive TME is a promising avenue. This includes knocking out inhibitory receptor genes or engineering cells to secrete cytokines like IL-12 or IL-21, which promote T-cell survival and memory formation. nih.govfrontiersin.org Understanding the precise metabolic and epigenetic programs that define long-lived memory T-cells will be crucial for designing therapies that can successfully induce a durable and effective anti-tumor response. mdpi.com
Compound and Allele Data
| Compound/Protein Name | Type | Research Context |
| NY-ESO-1 | Cancer/Testis Antigen | Primary target antigen for immunotherapy. nih.govfrontiersin.orgnih.gov |
| NY-ESO-1 (121-130) | Peptide Epitope | Specific CD4+ T-cell epitope region of interest. okayama-u.ac.jp |
| NY-ESO-1 (124-134) | Peptide Epitope | Minimal epitope presented by DRB10803. okayama-u.ac.jp |
| NY-ESO-1 (95-107) | Peptide Epitope | Minimal epitope presented by DQB10401. okayama-u.ac.jp |
| NY-ESO-1 (157-170) | Peptide Epitope | Dual-specificity peptide containing both CD8+ and CD4+ epitopes. aacrjournals.orgnih.gov |
| Interleukin-12 (IL-12) | Cytokine | Pro-inflammatory cytokine used to enhance T-cell function. frontiersin.org |
| Interleukin-21 (IL-21) | Cytokine | Cytokine that supports T-cell memory responses. nih.gov |
| Anti-PD-1 Antibodies | Checkpoint Inhibitor | Blocks the PD-1 inhibitory pathway to restore T-cell function. researchgate.netnih.gov |
| Anti-CTLA-4 Antibodies | Checkpoint Inhibitor | Blocks the CTLA-4 inhibitory pathway to enhance T-cell activation. researchgate.netnih.gov |
| HLA Allele | MHC Class | Role in NY-ESO-1 Presentation |
| HLA-DP4 | Class II | Presents NY-ESO-1 peptides; associated with antibody response. nih.govaacrjournals.org |
| HLA-DR4 | Class II | Implicated in presenting the NY-ESO-1 (121-130) region. okayama-u.ac.jp |
| HLA-DRB10803 | Class II | Presents the NY-ESO-1 (124-134) epitope. okayama-u.ac.jp |
| HLA-DQB10401 | Class II | Presents the NY-ESO-1 (95-107) epitope. okayama-u.ac.jp |
| HLA-A2 | Class I | Presents CD8+ T-cell epitopes, such as one within the 157-170 peptide. aacrjournals.orgnih.gov |
Q & A
Q. What are the ethical considerations in using CT antigen-targeting therapies in clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
